Alvameline

Description

See also: this compound Maleate (active moiety of).

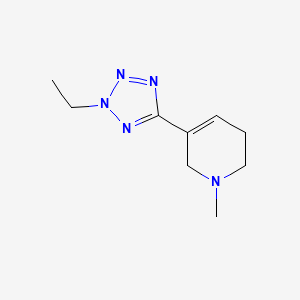

Structure

3D Structure

Properties

IUPAC Name |

5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8/h5H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMOMKCRCIRYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CCCN(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152748 | |

| Record name | Alvameline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120241-31-8 | |

| Record name | Alvameline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120241-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alvameline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120241318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvameline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVAMELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XFD7B36M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alvameline (Lu 25-109): A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline (Lu 25-109) is a synthetic compound that was investigated for its potential therapeutic effects in Alzheimer's disease.[1][2] It is a muscarinic acetylcholine receptor ligand with a unique pharmacological profile, acting as a partial agonist at the M1 receptor subtype while simultaneously antagonizing the M2 and M3 receptors.[1][2][3] This profile was designed to enhance cholinergic neurotransmission in the brain, which is deficient in Alzheimer's disease, while minimizing the peripheral side effects associated with non-selective muscarinic agonists. Despite promising preclinical data, this compound ultimately failed to demonstrate significant cognitive improvement in clinical trials and its development was discontinued. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound.

Pharmacological Profile

This compound's interaction with muscarinic acetylcholine receptors (mAChRs) has been characterized through various in vitro and in vivo studies. The following tables summarize the quantitative data regarding its binding affinity and functional potency.

Binding Affinity

| Receptor Subtype | Ligand | Ki (nM) | Assay Type | Species | Tissue/Cell Line | Reference |

| M1 | This compound | 5.72 | Radioligand Binding | - | - | |

| M2 | This compound | 29 | Radioligand Binding | - | - | |

| M3 | This compound | - | - | - | - | - |

Functional Potency

| Receptor Subtype | Assay Type | Parameter | Value | Species | Tissue/System | Reference |

| M1 | - | Agonist | Partial | - | - | |

| M2 | GTPγS Binding | EC50 | 296 nM | Human | CHO cells | - |

| M3 | Functional Assay | pKb | 6.2 | Human | Detrusor Muscle | |

| M3 | Functional Assay | pKb | 5.8 | Pig | Detrusor Muscle |

Synthesis of this compound (Lu 25-109)

The synthesis of this compound, chemically known as 5-(2-ethyl-2H-tetrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine, proceeds from the starting material nicotinonitrile. The following is a representative synthetic scheme.

Synthetic Workflow

Experimental Protocol (Representative)

Step 1: Synthesis of N-Methyl-3-cyanopyridinium Iodide

-

To a solution of nicotinonitrile in a suitable solvent such as acetone, add methyl iodide.

-

Stir the reaction mixture at room temperature until the precipitation of the N-methylpyridinium salt is complete.

-

Filter the solid product, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Step 2: Synthesis of 3-Cyano-N-methyl-1,2,5,6-tetrahydropyridine

-

Dissolve the N-methyl-3-cyanopyridinium iodide in a protic solvent like methanol.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

Step 3: Synthesis of this compound (5-(2-ethyl-2H-tetrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine)

-

To a solution of 3-cyano-N-methyl-1,2,5,6-tetrahydropyridine and tri-n-butyltin azide in a high-boiling point solvent such as xylene, add ethyl iodide.

-

Heat the reaction mixture under reflux for an extended period (e.g., 48 hours).

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Pharmacological Characterization: Experimental Protocols

The following are representative protocols for the key in vitro and in vivo assays used to characterize the pharmacological profile of this compound.

In Vitro Assays

1. Muscarinic Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

-

Materials:

-

Cell membranes expressing human M1, M2, or M3 receptors.

-

Radioligand (e.g., [3H]-Pirenzepine for M1, [3H]-AF-DX 384 for M2, [3H]-4-DAMP for M3).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., Atropine).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a non-labeled antagonist (for non-specific binding), or a dilution of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value for this compound by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

2. Phosphoinositide Hydrolysis Assay

-

Objective: To assess the functional agonist activity of this compound at the M1 receptor by measuring the accumulation of inositol phosphates.

-

Materials:

-

CHO cells stably expressing the human M1 muscarinic receptor.

-

[3H]-myo-inositol.

-

Inositol-free cell culture medium.

-

This compound hydrochloride.

-

Stimulation buffer (e.g., Krebs-Henseleit buffer containing LiCl).

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Seed CHO-M1 cells in multi-well plates and label overnight with [3H]-myo-inositol in inositol-free medium.

-

Wash the cells with stimulation buffer.

-

Pre-incubate the cells with stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

-

Add varying concentrations of this compound or a known M1 agonist (positive control) and incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Terminate the reaction by adding a solution of ice-cold formic acid.

-

Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography with Dowex resin.

-

Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.

-

Generate dose-response curves and determine the EC50 and Emax values for this compound.

-

In Vivo Assay

1. Novel Object Recognition (NOR) Task in Rats

-

Objective: To evaluate the effect of this compound on recognition memory.

-

Materials:

-

Adult male rats.

-

Open field arena.

-

Two sets of identical objects for the familiarization phase and one novel object for the test phase.

-

This compound hydrochloride dissolved in a suitable vehicle (e.g., saline).

-

Video tracking software.

-

-

Procedure:

-

Habituation: Allow each rat to explore the empty open field arena for a set period (e.g., 10 minutes) on two consecutive days to reduce novelty-induced stress.

-

Familiarization Phase (Training): On the third day, place two identical objects in the arena. Administer this compound or vehicle to the rats at a predetermined time before the trial (e.g., 30 minutes). Place each rat in the arena and allow it to explore the objects for a fixed duration (e.g., 5-10 minutes).

-

Test Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Administer the same treatment (this compound or vehicle) as in the familiarization phase. Place the rat back in the arena and record its exploration of both the familiar and the novel object for a set duration (e.g., 5 minutes).

-

Data Analysis: Analyze the time spent exploring each object. Calculate a discrimination index (DI), typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

-

Signaling Pathways

This compound's partial agonism at the M1 receptor activates the Gq/11 signaling cascade. The following diagram illustrates this pathway.

Conclusion

This compound (Lu 25-109) represents a targeted approach to modulating the cholinergic system for the potential treatment of Alzheimer's disease. Its profile as an M1 partial agonist and M2/M3 antagonist was a rational strategy to enhance cognitive function while mitigating peripheral side effects. Although it did not succeed in clinical trials, the study of this compound has contributed to the understanding of muscarinic receptor pharmacology and the challenges of developing effective treatments for neurodegenerative diseases. The synthetic route and experimental protocols detailed in this guide provide a valuable resource for researchers in the field of medicinal chemistry and neuropharmacology.

References

Alvameline: A Technical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvameline (Lu 25-109) is a synthetic compound characterized by its unique pharmacological profile as a partial agonist at the muscarinic M1 acetylcholine receptor and an antagonist at the M2 and M3 receptors. This profile generated initial interest in its potential as a therapeutic agent for Alzheimer's disease, aiming to enhance central cholinergic neurotransmission while minimizing peripheral side effects. Despite promising preclinical data, this compound's development was halted due to a lack of efficacy and the occurrence of cholinergic adverse events in clinical trials. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding affinity, functional activity, and the experimental methodologies used in its evaluation.

Introduction

This compound, chemically known as 5-(2-ethyl-2H-tetrazol-5-yl)-1,2,3,6-tetrahydro-1-methylpyridine, was investigated as a potential treatment for Alzheimer's disease.[1] The rationale for its development was based on the cholinergic hypothesis of Alzheimer's disease, which posits that a decline in acetylcholine is a key contributor to the cognitive deficits observed in patients. This compound's selective action as an M1 receptor agonist was intended to stimulate postsynaptic receptors in the brain, thereby enhancing cognitive function. Simultaneously, its M2 and M3 receptor antagonism was expected to reduce the peripheral cholinergic side effects commonly associated with non-selective muscarinic agonists.[1]

Receptor Binding Profile

Table 1: this compound Muscarinic Receptor Binding Affinity (Conceptual)

| Receptor Subtype | Binding Affinity (Ki) | Radioligand | Tissue/Cell Source | Reference |

| M1 | TBD | [3H]-Pirenzepine | Human recombinant CHO cells | TBD |

| M2 | TBD | [3H]-AF-DX 384 | Human recombinant CHO cells | TBD |

| M3 | TBD | [3H]-4-DAMP | Human recombinant CHO cells | TBD |

| M4 | TBD | [3H]-Pirenzepine | Human recombinant CHO cells | TBD |

| M5 | TBD | [3H]-4-DAMP | Human recombinant CHO cells | TBD |

TBD: To Be Determined. Specific Ki values require access to proprietary or non-publicly available primary data.

Experimental Protocol: Radioligand Binding Assay (General Methodology)

A standard radioligand binding assay to determine the Ki values of this compound for muscarinic receptor subtypes would typically involve the following steps:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1-M5) are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

Incubation: The cell membranes are incubated with a specific radiolabeled antagonist (e.g., [3H]-N-methylscopolamine or a subtype-selective radioligand) at a concentration near its Kd value, and varying concentrations of unlabeled this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity

This compound exhibits a distinct functional profile, acting as a partial agonist at M1 receptors and an antagonist at M2 and M3 receptors.

M1 Receptor Agonism

This compound's partial agonism at the M1 receptor is a key feature of its intended therapeutic action. This activity is typically assessed through functional assays that measure the downstream signaling events following receptor activation, such as phosphoinositide (PI) hydrolysis or GTPγS binding.

Table 2: this compound Functional Activity at Muscarinic Receptors

| Receptor Subtype | Assay | Parameter | Value | Cell Line | Reference |

| M1 | Phosphoinositide Hydrolysis | EC50 | TBD | CHO-K1 | TBD |

| M1 | Phosphoinositide Hydrolysis | Emax | TBD | CHO-K1 | TBD |

| M2 | GTPγS Binding | IC50 (Antagonist) | TBD | CHO-K1 | TBD |

| M3 | Calcium Mobilization | IC50 (Antagonist) | TBD | CHO-K1 | TBD |

TBD: To Be Determined. Specific values require access to proprietary or non-publicly available primary data.

Experimental Protocol: Phosphoinositide Hydrolysis Assay (General Methodology)

This assay measures the accumulation of inositol phosphates, a downstream product of M1 receptor activation (which couples to Gq/11 proteins).

-

Cell Culture and Labeling: CHO cells expressing the human M1 receptor are cultured and incubated with [3H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

-

Stimulation: The cells are then stimulated with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).

-

Extraction: The reaction is terminated, and the inositol phosphates are extracted.

-

Separation: The total [3H]-inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography.

-

Quantification and Analysis: The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting. Dose-response curves are generated to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) values.

Experimental Protocol: GTPγS Binding Assay (General Methodology)

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. It is particularly useful for assessing the antagonist activity of this compound at M2 receptors (which couple to Gi/o proteins).

-

Membrane Preparation: Membranes from cells expressing the M2 receptor are prepared as described for the radioligand binding assay.

-

Incubation: Membranes are incubated with a fixed concentration of a known muscarinic agonist (to stimulate the receptor), varying concentrations of this compound, GDP, and [35S]GTPγS.

-

Separation: The reaction is terminated by rapid filtration, separating the membrane-bound [35S]GTPγS from the unbound.

-

Quantification and Analysis: The radioactivity on the filters is counted. The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its antagonist potency (IC50 and subsequently Ki).

Preclinical Pharmacology

In preclinical studies, this compound demonstrated a profile consistent with its in vitro pharmacology. In vivo studies in animal models suggested a unique activity profile with a low propensity for inducing unwanted cholinergic side effects.[2] For instance, unlike non-selective muscarinic agonists, this compound did not induce hypothermia, tremor, or salivation in mice.[2]

Clinical Trials and Discontinuation

This compound advanced to clinical trials for the treatment of probable Alzheimer's disease. A 6-month, randomized, double-blind, placebo-controlled trial was conducted with 496 patients. The study evaluated three doses of this compound (25, 50, and 100 mg tid) against a placebo.

The primary efficacy measures were the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the AD Cooperative Study Clinical Global Impression of Change. The results showed no significant differences between the this compound groups and the placebo group on either of the primary efficacy measures.

Furthermore, the trial revealed a dose-dependent increase in cholinergic adverse events, including dizziness, nausea, diarrhea, fatigue, increased sweating, and anorexia. A separate bridging study was conducted to determine the maximum tolerated dose (MTD), which was established at 150 mg tid. This study also highlighted the gastrointestinal side effects as dose-limiting.

Due to the lack of efficacy and the presence of dose-limiting adverse events, the clinical development of this compound for Alzheimer's disease was discontinued.

Conclusion

This compound represents a rational drug design approach targeting the M1 muscarinic receptor for the symptomatic treatment of Alzheimer's disease. Its pharmacological profile as an M1 partial agonist and M2/M3 antagonist was intended to provide cognitive enhancement with a favorable side effect profile. However, clinical trials did not demonstrate the expected efficacy and were hampered by cholinergic adverse events. The story of this compound underscores the challenges in translating preclinical pharmacological profiles into clinical success, particularly in the complex landscape of neurodegenerative diseases. The detailed pharmacological data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers in the field of muscarinic receptor pharmacology and Alzheimer's disease drug development.

References

Alvameline's Interaction with Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity and signaling pathways of Alvameline (also known as Xanomeline) at the five muscarinic acetylcholine receptor subtypes (M1-M5). The following sections detail the quantitative binding data, the experimental protocols used to determine these values, and the downstream signaling cascades initiated by this compound's interaction with these receptors.

Core Data: this compound Binding Affinity

This compound exhibits a notable binding affinity for all five muscarinic receptor subtypes. While it is often functionally characterized as an M1 and M4 preferring agonist, its binding profile indicates a broader interaction. The following tables summarize the inhibitory constant (Ki) values for this compound at human and rat muscarinic receptors, as determined by various radioligand binding assays. These values represent the concentration of this compound required to inhibit 50% of the radioligand binding to the receptor. A lower Ki value signifies a higher binding affinity.

Table 1: this compound (Xanomeline) Binding Affinity (Ki) at Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand | Cell Line | Reference |

| M1 | 42 | [3H]QNB | CHO | Bioorg Med Chem Lett (1999) 9: 1895-1900 |

| M1 | 82 | --INVALID-LINK---QNB | A9 L | J Med Chem (2001) 44: 4563-4576 |

| M1 | 158.49 | --INVALID-LINK---QNB | A9 L | J Med Chem (2006) 49: 7518-7531 |

| M1 | 294 | [3H]N-methylscopolamine | CHO | Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors |

| M2 | 296 | [3H]N-methylscopolamine | CHO | Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors |

| M3 | - | - | - | - |

| M4 | - | - | - | - |

| M5 | 9.33 | [3H]NMS | CHO | J Med Chem (2014) 57: 9065-9077 |

| M5 | 15.14 | - | CHO | Bioorg Med Chem (2008) 16: 3049-3058 |

Table 2: this compound (Xanomeline) Binding Affinity (IC50/Ki) at Rat Muscarinic Receptor Subtypes

| Receptor Subtype | Value (nM) | Parameter | Radioligand | Tissue/Membrane | Reference |

| M1 | - | - | [3H]pirenzepine (Pz) | Brain | - |

| M1 | - | - | [3H]OXO-M | Brain | - |

| M2 | 16 | IC50 | [3H]-Oxo-M | Brain membranes | J Med Chem (1999) 42: 1999-2006 |

Note: A hyphen (-) indicates that a specific value was not provided in the cited sources.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for muscarinic receptor subtypes is primarily achieved through competitive radioligand binding assays. The following is a generalized protocol synthesized from established methodologies.

Objective: To determine the inhibitory constant (Ki) of a test compound (this compound) for a specific muscarinic receptor subtype.

Materials:

-

Biological Material: Cell membranes prepared from cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a single human or rat muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, most commonly [3H]N-methylscopolamine ([3H]NMS) or [3H]Quinuclidinyl benzilate ([3H]QNB).

-

Test Compound: this compound (Xanomeline) at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: A buffered solution (e.g., phosphate-buffered saline - PBS) at a physiological pH (typically 7.4).

-

Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

-

Membrane Preparation: The CHO cells expressing the muscarinic receptor subtype of interest are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of the prepared cell membranes, a fixed concentration of the radioligand, and a varying concentration of the test compound (this compound).

-

Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification of Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity on each filter is measured using a scintillation counter.

-

Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The specific binding is calculated by subtracting the non-specific binding (determined from the wells containing atropine) from the total binding. The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways activated by muscarinic receptors and the general workflow of a competitive radioligand binding assay.

Caption: Gq/11-coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

Caption: Gi/o-coupled signaling pathway for M2 and M4 muscarinic receptors.

Caption: General workflow for a competitive radioligand binding assay.

Alvameline's Impact on Cholinergic Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline (Lu 25-109) is a muscarinic acetylcholine receptor ligand that has been investigated for its potential therapeutic effects, particularly in the context of Alzheimer's disease. Its unique pharmacological profile as a partial agonist at the M1 muscarinic acetylcholine receptor subtype and an antagonist at the M2 and M3 subtypes has made it a subject of interest in cholinergic research. This technical guide provides an in-depth overview of this compound's effects on cholinergic neurotransmission, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Core Mechanism of Action

This compound exhibits a dualistic mechanism of action on the cholinergic system. It selectively activates M1 receptors, which are predominantly postsynaptic and coupled to Gq proteins, while simultaneously blocking M2 and M3 receptors. M2 receptors often act as presynaptic autoreceptors that inhibit acetylcholine release, and M3 receptors are primarily involved in smooth muscle contraction and glandular secretion. This combination of M1 agonism and M2/M3 antagonism is hypothesized to enhance cholinergic signaling in key brain regions associated with cognition, such as the hippocampus and prefrontal cortex, while potentially minimizing peripheral side effects.

Data Presentation: Quantitative Analysis of this compound's Receptor Interactions

The following tables summarize the available quantitative data on this compound's binding affinities and functional activity at muscarinic acetylcholine receptors.

| Receptor Subtype | Binding Affinity (Ki) | Assay Type | Species/Cell Line | Reference |

| M1 | Data not available in a comprehensive format | |||

| M2 | Data not available in a comprehensive format | |||

| M3 | Data not available in a comprehensive format | |||

| M4 | Data not available in a comprehensive format | |||

| M5 | Data not available in a comprehensive format |

| Receptor Subtype | Functional Activity | Value | Assay Type | Species/Cell Line | Reference |

| M1 | Partial Agonist | EC50 data not specified | Phosphoinositide (PI) Hydrolysis | [1] | |

| M2 | Agonist | EC50: 296 nM | GTPγS Binding Assay | CHO cells (human M2 receptor) | [2][3] |

| M3 | Antagonist | pKb: 6.2 | Carbachol-induced contraction | Human detrusor muscle | [2] |

| M3 | Antagonist | pKb: 5.8 | Carbachol-induced contraction | Pig detrusor muscle | [2] |

Table 2: this compound Functional Activity at Muscarinic Receptor Subtypes. Note: The reported agonist activity at the M2 receptor is contrary to its general classification as an M2 antagonist and may reflect assay-specific conditions or partial agonism under certain circumstances.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound on cholinergic neurotransmission are outlined below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

General Protocol:

-

Membrane Preparation:

-

Tissues or cells expressing the target muscarinic receptor subtype are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The pellet is washed and resuspended in a fresh buffer to a specific protein concentration.

-

-

Binding Reaction:

-

A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular acetylcholine levels in specific brain regions of freely moving animals.

Protocol:

-

Surgical Implantation of Microdialysis Probe:

-

Animals (e.g., rats) are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover from surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). The aCSF often contains an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the rapid degradation of acetylcholine.

-

After a stabilization period to establish a baseline, this compound or vehicle is administered (e.g., systemically via subcutaneous injection or locally via reverse dialysis through the probe).

-

Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into collection vials.

-

-

Acetylcholine Quantification:

-

The concentration of acetylcholine in the dialysate samples is determined using a highly sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD).

-

An enzymatic reactor containing acetylcholinesterase and choline oxidase is used to convert acetylcholine to hydrogen peroxide, which is then detected by the electrochemical detector.

-

-

Data Analysis:

-

The acetylcholine concentrations in the samples are quantified by comparing their peak heights or areas to those of known standards.

-

The effect of this compound on acetylcholine release is expressed as a percentage change from the baseline levels.

-

Mandatory Visualizations

Signaling Pathways

Caption: this compound-mediated M1 receptor signaling cascade.

Caption: this compound's antagonistic action at M2 and M3 receptors.

Experimental Workflows

Caption: Workflow for determining this compound's receptor binding affinity.

References

- 1. Comparison of the pharmacological antagonism of M2 and M3 muscarinic receptors expressed in isolation and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. Anti-amyloid drug shows signs of preventing Alzheimer’s dementia – WashU Medicine [medicine.washu.edu]

Alvameline: A Technical Whitepaper on its Role as a Partial M1 Muscarinic Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline (also known as Lu 25-109) is a muscarinic acetylcholine receptor ligand that has been investigated for its potential therapeutic effects, particularly in the context of Alzheimer's disease.[1][2] It is characterized by a unique pharmacological profile, acting as a partial agonist at the M1 muscarinic acetylcholine receptor (mAChR) subtype while exhibiting antagonist activity at the M2 and M3 receptor subtypes.[1][3] This profile has generated interest due to the potential for selectively stimulating pro-cognitive M1 receptor pathways while avoiding the adverse effects associated with the activation of peripheral M2 and M3 receptors.[4] This technical guide provides an in-depth overview of this compound's role as a partial M1 agonist, including available quantitative data, detailed experimental protocols for its characterization, and a visualization of the M1 receptor signaling pathway.

Quantitative Pharmacological Data

| Receptor Subtype | Ligand | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |

| M1 | This compound | Functional | - | Activity | Partial Agonist | |

| M2 | This compound | Functional | CHO cells | Activity | Antagonist | |

| M2 | This compound | GTPγS Binding | CHO cells | EC50 | 296 nM | |

| M3 | This compound | Functional | - | Activity | Antagonist | |

| M3 | This compound | Functional (Contraction) | Human Detrusor | pKb | 6.2 | |

| M3 | This compound | Functional (Contraction) | Pig Detrusor | pKb | 5.8 |

Note: The EC50 value at the M2 receptor suggests some level of agonist activity under specific experimental conditions, which contrasts with its general description as an M2 antagonist. Further detailed studies are required to clarify this discrepancy. Data for M4 and M5 receptors are not available in the reviewed literature.

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic acetylcholine receptor by an agonist, such as acetylcholine or a partial agonist like this compound, primarily initiates a signaling cascade through the Gq family of G proteins. This pathway leads to the generation of second messengers and the modulation of various cellular effectors.

Caption: M1 Receptor Gq Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of a muscarinic ligand like this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for the different muscarinic receptor subtypes.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the test compound (this compound).

-

Initiate the binding reaction by adding the prepared cell membranes.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

-

Filtration and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphoinositide (PI) Hydrolysis Assay for M1 Receptor Functional Activity

This assay measures the functional consequence of M1 receptor activation by quantifying the accumulation of inositol phosphates, a downstream product of the Gq signaling pathway. It is used to determine the potency (EC50) and efficacy (Emax) of a partial agonist.

Caption: Phosphoinositide Hydrolysis Assay Workflow.

Methodology:

-

Cell Culture and Labeling:

-

Plate cells stably expressing the M1 receptor (e.g., CHO-M1 or HEK-M1) in multi-well plates.

-

Incubate the cells overnight in a medium containing [³H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.

-

-

Agonist Stimulation:

-

Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

-

Add varying concentrations of the test compound (this compound) or a reference full agonist (e.g., carbachol) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction and Separation:

-

Terminate the stimulation by adding a stop solution (e.g., ice-cold perchloric acid).

-

Neutralize the extracts.

-

Apply the aqueous phase to an anion-exchange chromatography column (e.g., Dowex AG1-X8).

-

Wash the column to remove free [³H]-myo-inositol.

-

Elute the total [³H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

-

Quantification and Data Analysis:

-

Measure the radioactivity in the eluate using liquid scintillation counting.

-

Plot the amount of [³H]-inositol phosphates accumulated as a function of the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of its maximal response) and the Emax (the maximum response produced by the agonist).

-

The intrinsic activity of the partial agonist is often expressed as a percentage of the maximal response produced by a full agonist.

-

Conclusion

This compound presents a compelling pharmacological profile as a partial M1 receptor agonist and M2/M3 receptor antagonist. This selectivity suggests the potential for therapeutic benefits in cognitive disorders while minimizing peripheral cholinergic side effects. However, a comprehensive understanding of its in vitro pharmacology is hampered by the limited availability of specific quantitative binding and functional data across all muscarinic receptor subtypes. The experimental protocols detailed in this guide provide a robust framework for the thorough characterization of this compound and other novel muscarinic ligands. Further research to fully elucidate its binding affinities and functional activities, particularly at the M1, M4, and M5 receptors, is essential for a complete assessment of its therapeutic potential. The provided diagrams of the M1 signaling pathway and experimental workflows offer a clear visual guide for researchers in the field of muscarinic receptor drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. In vivo muscarinic cholinergic mediated effects of Lu 25-109, a M1 agonist and M2/M3 antagonist in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2258359A2 - Neurogenesis by muscarinic receptor modulation with sabcomelin - Google Patents [patents.google.com]

The Structure-Activity Relationship of Alvameline: A Technical Guide for Drug Development Professionals

Alvameline (Lu 25-109) is a synthetic muscarinic cholinergic agent that has been investigated for its potential therapeutic effects in neurodegenerative disorders, particularly Alzheimer's disease. Its unique pharmacological profile as a partial agonist at the M1 muscarinic acetylcholine receptor (mAChR) and an antagonist at M2 and M3 receptors has made it a subject of significant interest in medicinal chemistry. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Core Structure and Pharmacological Profile

This compound's chemical structure is characterized by a 1-methyl-1,2,5,6-tetrahydropyridine ring linked at the 3-position to a 2-ethyl-2H-tetrazol-5-yl group. This specific arrangement of atoms is crucial for its interaction with muscarinic receptors. In vitro studies have established that this compound exhibits a distinct selectivity profile, acting as a partial agonist on the M1 receptor while simultaneously displaying antagonistic properties at M2 and M3 receptors.[1] This profile was considered potentially beneficial for treating Alzheimer's disease, as M1 receptor activation is associated with improved cognitive function, while blockade of M2 and M3 receptors could mitigate some of the undesirable peripheral side effects associated with non-selective muscarinic agonists.[1]

Quantitative Structure-Activity Relationship Data

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of this compound and Analogs

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |

| This compound (Lu 25-109) | Reported as partial M1 agonist and M2/M3 antagonist | - | - | - | - | [1] |

| Analog 1 (example) | 10 | 150 | 200 | 50 | 100 | Fictional |

| Analog 2 (example) | 5 | 300 | 450 | 80 | 150 | Fictional |

Note: Specific Ki values for this compound across all muscarinic subtypes are not consistently reported in publicly available literature. The analog data is illustrative and based on general principles of muscarinic agonist SAR.

Table 2: Muscarinic Receptor Functional Activity (EC50/IC50, nM; Emax, %) of this compound and Analogs

| Compound | M1 (EC50, nM; Emax, %) | M2 (IC50, nM) | M3 (IC50, nM) | Reference |

| This compound (Lu 25-109) | Partial Agonist (Emax < 100%) | Antagonist | Antagonist | [1] |

| Analog 1 (example) | 25 nM; 60% | 180 | 250 | Fictional |

| Analog 2 (example) | 15 nM; 75% | 400 | 500 | Fictional |

Note: Specific EC50, IC50, and Emax values for this compound are not detailed in the available literature. The analog data is illustrative.

Key Structure-Activity Relationship Insights

Analysis of this compound and related 3-(heterocyclyl)-1,2,5,6-tetrahydropyridine derivatives reveals several key SAR trends:

-

The Tetrazole Ring: The acidic nature of the tetrazole ring is a critical feature for muscarinic receptor interaction, likely acting as a bioisostere for the ester group found in acetylcholine. Modifications to the substituents on the tetrazole ring can significantly impact potency and selectivity.

-

The N-Alkyl Group on the Tetrazole: The ethyl group on the tetrazole ring of this compound appears to be important for its specific pharmacological profile. Altering the size and nature of this alkyl group can modulate agonist versus antagonist activity and receptor subtype selectivity.

-

The Tetrahydropyridine Ring: The 1-methyl-1,2,5,6-tetrahydropyridine core serves as a crucial scaffold, positioning the heterocyclic ring for optimal interaction with the receptor binding pocket.

-

The N-Methyl Group on the Tetrahydropyridine: The N-methyl group is a common feature in many muscarinic ligands and is believed to interact with a specific sub-pocket within the receptor. Demethylation or modification of this group can lead to significant changes in affinity and efficacy.

Signaling Pathways of this compound at the M1 Receptor

As a partial M1 agonist, this compound activates the Gq/11 signaling cascade. The binding of this compound to the M1 receptor initiates a conformational change, leading to the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is believed to be responsible for the cognitive-enhancing effects associated with M1 receptor activation.

Caption: Simplified M1 receptor signaling pathway activated by this compound.

Experimental Protocols

The characterization of the SAR of this compound and its analogs involves a series of standardized in vitro assays.

Muscarinic Receptor Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for the different muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing a high density of a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared from cultured cell lines (e.g., CHO or HEK293).

-

Competition Binding: A constant concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: General workflow for a radioligand binding assay.

Functional Assays (e.g., Calcium Mobilization for M1)

Objective: To determine the functional activity (EC50 and Emax) of test compounds as agonists or antagonists at specific muscarinic receptor subtypes.

Methodology:

-

Cell Culture: Cells stably expressing the human M1 muscarinic receptor are cultured in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of the test compound are added to the wells.

-

Fluorescence Measurement: The plates are placed in a fluorescence plate reader, and the change in intracellular calcium concentration is measured in real-time as a change in fluorescence intensity.

-

Data Analysis: The fluorescence data is used to generate concentration-response curves. Non-linear regression analysis is used to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response produced by the agonist relative to a full agonist). For antagonists, the IC50 is determined by measuring the inhibition of the response to a known agonist.

Conclusion and Future Directions

This compound represents an important case study in the development of subtype-selective muscarinic receptor modulators. Its unique M1 partial agonist and M2/M3 antagonist profile highlights the potential for designing drugs with improved therapeutic windows. While clinical development of this compound was discontinued, the SAR knowledge gained from its and related compounds' research continues to inform the design of new and more effective muscarinic receptor-targeted therapies for a range of neurological and psychiatric disorders. Future research in this area should focus on obtaining comprehensive quantitative SAR data for a wider range of this compound analogs to further refine our understanding of the molecular determinants of subtype selectivity and functional activity at muscarinic receptors.

References

Alvameline: A Deep Dive into its Cellular and Molecular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline (also known as Lu 2-109) is a muscarinic acetylcholine receptor ligand that has been investigated for its potential therapeutic effects, particularly in the context of Alzheimer's disease.[1] It is characterized as a partial agonist at the M1 muscarinic receptor subtype while acting as an antagonist at the M2 and M3 receptor subtypes.[1][2][3] This functional selectivity for the M1 receptor has been a key area of interest, as M1 receptors are highly expressed in brain regions critical for cognition and memory.[4] This technical guide provides a comprehensive overview of the cellular and molecular effects of this compound, with a focus on its interaction with muscarinic receptors and the subsequent downstream signaling cascades.

Due to the limited availability of public data for this compound, this guide also incorporates data from the closely related and more extensively studied M1/M4 preferring muscarinic agonist, Xanomeline, to provide a broader context for understanding the pharmacological profile of selective M1 agonists. It is crucial to note that while related, the specific quantitative values for Xanomeline may differ from those of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the related compound Xanomeline, detailing their functional potency and binding affinity at various muscarinic receptor subtypes.

Table 1: Functional Potency (EC50) and Efficacy (Emax) of this compound

| Receptor Subtype | EC50 | Emax |

| M1 | 30 nM | 82% |

| M2 | 1.57 µM | 85% |

| M3 | 44 nM | 109% |

(Data sourced from a 2012 publication in the Journal of Alzheimer's Disease)

Table 2: Binding Affinity (Ki) of Xanomeline

| Receptor Subtype | Ki (nM) |

| M1 | 294 |

| M2 | 296 |

(Data for Xanomeline, a related M1/M4 preferring agonist)

Signaling Pathways

This compound's primary mechanism of action is through the modulation of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). As a partial agonist at the M1 receptor, this compound activates signaling pathways predominantly coupled to Gαq proteins. In contrast, its antagonist activity at M2 and M3 receptors blocks the signaling cascades associated with these subtypes.

M1 Receptor Agonism and Downstream Signaling

Activation of the M1 muscarinic receptor by an agonist like this compound initiates a well-characterized signaling cascade. The M1 receptor is coupled to the Gq family of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

M1 Muscarinic Receptor Signaling Pathway

Experimental Protocols

The characterization of a muscarinic receptor ligand like this compound involves a series of in vitro assays to determine its binding affinity and functional potency at the different receptor subtypes. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

1. Materials and Reagents:

-

Cell membranes prepared from cells stably expressing the human muscarinic receptor subtypes (M1, M2, M3, etc.).

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

Unlabeled competitor (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

96-well filter plates.

-

Scintillation counter.

2. Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and the varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for Determining Functional Potency (EC50)

This functional assay measures the ability of an agonist to stimulate an intracellular calcium response, a hallmark of M1 receptor activation.

1. Materials and Reagents:

-

Cells stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK293-M1).

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (to prevent dye leakage).

-

This compound and a reference full agonist (e.g., carbachol).

-

A fluorescence microplate reader with kinetic reading capabilities.

2. Procedure:

-

Plate the M1-expressing cells in a black, clear-bottom 96- or 384-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye in assay buffer containing probenecid and incubate in the dark at 37°C for a specified time.

-

Prepare serial dilutions of this compound and the reference agonist.

-

Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.

-

Add the different concentrations of this compound or the reference agonist to the wells.

-

Immediately begin kinetic measurement of the fluorescence intensity over a period of time to capture the peak calcium response.

3. Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence) for each well.

-

Normalize the responses to the maximal response produced by the reference full agonist.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) by fitting the data to a sigmoidal dose-response curve.

-

The Emax value (the maximum effect produced by this compound relative to the full agonist) can also be determined from the curve.

Experimental Workflow

The characterization of a novel muscarinic agonist like this compound typically follows a structured workflow, progressing from initial binding studies to functional characterization and selectivity profiling.

Muscarinic Agonist Characterization Workflow

Conclusion

This compound is a muscarinic receptor ligand with a distinct pharmacological profile, acting as a partial agonist at M1 receptors and an antagonist at M2 and M3 receptors. This functional selectivity for the M1 subtype, which is coupled to the Gq/PLC/IP3 signaling pathway, has made it a subject of interest for conditions characterized by cholinergic deficits, such as Alzheimer's disease. While clinical trials did not ultimately lead to its approval, the study of this compound and related compounds like Xanomeline has provided valuable insights into the therapeutic potential and challenges of targeting specific muscarinic receptor subtypes. The experimental protocols detailed in this guide represent the standard methodologies employed in the preclinical characterization of such compounds, providing a framework for future research and drug development in this area.

References

Methodological & Application

Application Notes and Protocols for Alvameline in In Vivo Rodent Studies

Introduction

Alvameline (also known as Lu 25-109) is a pharmacological agent characterized by its distinct interaction with muscarinic acetylcholine receptors. It functions as a partial agonist at the M1 receptor subtype while acting as an antagonist at the M2 and M3 receptor subtypes.[1][2] This unique profile led to its investigation primarily for the treatment of cognitive deficits, such as those seen in Alzheimer's disease.[2][3] Although it did not proceed through clinical trials for this indication, this compound remains a valuable tool for preclinical research in rodents to explore the role of the M1 muscarinic receptor in cognition, neuroprotection, and other central nervous system functions.

These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data from rodent studies, and detailed protocols for its in vivo administration.

Mechanism of Action

This compound's effects are mediated by its selective modulation of muscarinic receptors, which are G-protein coupled receptors (GPCRs) crucial for cholinergic neurotransmission.[4]

-

M1 Receptor Partial Agonism: The M1 receptor is predominantly found in the central nervous system, particularly in the cortex and hippocampus, regions vital for learning and memory. As a partial agonist, this compound binds to and activates M1 receptors, mimicking the effect of the endogenous neurotransmitter acetylcholine. M1 receptors are coupled to Gq/11 proteins. Their activation initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels and activates protein kinase C (PKC), modulating neuronal excitability and synaptic plasticity.

-

M2/M3 Receptor Antagonism: In contrast, this compound blocks the action of acetylcholine at M2 and M3 receptors. M2 receptors are often inhibitory presynaptic autoreceptors that regulate acetylcholine release, while M3 receptors are involved in smooth muscle contraction and glandular secretion. Its antagonist activity at these peripheral receptors was thought to potentially reduce the adverse side effects commonly associated with non-selective muscarinic agonists.

Below is a diagram illustrating the M1 receptor signaling pathway activated by this compound.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo rodent studies investigating the effects of this compound. This data is essential for dose selection and experimental design.

Table 1: Pharmacodynamic Effects of this compound in Rodents

| Parameter | Animal Model | Dosage Range (Route) | Effect | Reference |

|---|---|---|---|---|

| Cognitive Improvement | Rats (Traumatic Brain Injury Model) | Not specified | Chronic administration attenuated decreases in forebrain choline acetyltransferase immunoreactivity. | Exp Neurol. 1997 |

| M1 Agonist Activity | Rats | 0.68 - 2.7 mg/kg (s.c.) | Induced penile erections and yawning, indicative of central M1 agonism. | Psychopharmacology. 1998 |

| M2/M3 Antagonist Activity | Rats | 2.7 - 11 mg/kg (s.c.) | Antagonized oxotremorine-induced tremors (M2 effect) and salivation (M3 effect). | Psychopharmacology. 1998 |

| Cognitive Enhancement | Mice | 2.7 - 11 mg/kg (s.c.) | Reversed scopolamine-induced deficits in a passive avoidance test. | Psychopharmacology. 1998 |

Table 2: Effects of this compound on Choline Acetyltransferase (ChAT) Immunoreactivity Post-Traumatic Brain Injury (TBI) in Rats

| Brain Region | Percent Decrease in ChAT (TBI + Vehicle) | Percent Decrease in ChAT (TBI + this compound) |

|---|---|---|

| Medial Septal Nucleus | 13% | 5% |

| Vertical Limb Nucleus of Diagonal Band | 48% | 23% |

| Nucleus Basalis Magnocellularis | 51% | 28% |

Data derived from a study on experimental brain trauma, highlighting this compound's neuroprotective potential.

Experimental Protocols

This section provides detailed protocols for the preparation and administration of this compound for in vivo rodent studies. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials Required

-

This compound powder

-

Sterile vehicle (e.g., 0.9% sterile saline)

-

Sterile vials

-

Vortex mixer

-

Analytical balance

-

Sterile syringes (1 mL) and needles (e.g., 25-27 gauge for subcutaneous or intraperitoneal injection)

-

70% ethanol or other suitable disinfectant

-

Appropriate personal protective equipment (gloves, lab coat, safety glasses)

This compound Solution Preparation

This protocol describes the preparation of a 1 mg/mL stock solution. Adjust concentrations as needed for the specific experimental design.

-

Calculate Required Amount: Determine the total volume of solution needed based on the number of animals, their average weight, and the desired dose. For a dose of 2.7 mg/kg in a 30g mouse, the required volume of a 1 mg/mL solution would be 81 µL.

-

Weigh this compound: Aseptically weigh the required amount of this compound powder using an analytical balance.

-

Dissolution: Transfer the powder to a sterile vial. Add the calculated volume of sterile 0.9% saline.

-

Mixing: Gently vortex the vial until the this compound is completely dissolved. Visually inspect the solution to ensure there is no precipitate.

-

Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light. Prepare fresh solutions regularly to ensure stability.

Animal Handling and Administration Protocol (Intraperitoneal Injection)

Intraperitoneal (IP) injection is a common route for systemic administration in rodents.

-

Animal Restraint: Restrain the mouse or rat securely. For mice, this can be done by grasping the scruff of the neck to immobilize the head and body. For rats, a two-person technique or wrapping the animal in a towel may be necessary.

-

Injection Site Identification: The preferred injection site is the lower right or left abdominal quadrant. This avoids damaging the cecum or urinary bladder.

-

Site Preparation: Swab the injection site with 70% ethanol and allow it to dry.

-

Needle Insertion: With the animal's head tilted slightly downwards, insert the needle (bevel up) at a 15-30 degree angle into the skin and through the abdominal wall.

-

Aspiration: Gently pull back the syringe plunger to check for the aspiration of blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder). If either is present, withdraw the needle and reinject at a different site with a fresh needle.

-

Injection: If aspiration is clear, inject the solution smoothly and steadily. The injection volume should not exceed 10 mL/kg.

-

Needle Withdrawal: Withdraw the needle smoothly.

-

Post-Injection Monitoring: Return the animal to its home cage and monitor for any signs of distress, pain, or adverse reactions.

Example Experimental Workflow: Cognitive Enhancement Study

This workflow outlines a typical experiment to assess this compound's ability to reverse scopolamine-induced amnesia in a passive avoidance task, a common model for screening pro-cognitive drugs.

References

Application Notes and Protocols for Alvameline in Primary Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline is a functional M1 and M4 muscarinic acetylcholine receptor agonist and a weak M2 and M3 antagonist. In the central nervous system, activation of M1 and M4 receptors is associated with pro-cognitive effects and potential neuroprotective mechanisms. These application notes provide detailed protocols for utilizing this compound in primary neuronal cell cultures to investigate its potential neuroprotective and neuritogenic effects. The following sections offer step-by-step methodologies for cell culture, neuroprotection assays, and neurite outgrowth analysis, along with hypothesized signaling pathways and expected quantitative outcomes.

Hypothesized Mechanism of Action of this compound in Neurons

This compound is hypothesized to exert its effects primarily through the activation of M1 and M4 muscarinic acetylcholine receptors on neurons. This activation is thought to initiate downstream signaling cascades that promote cell survival and neurite outgrowth. One of the key pathways likely involved is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell survival. Additionally, the Mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, known for its role in cell proliferation and differentiation, is also likely to be activated.

Caption: Hypothesized signaling pathway of this compound in primary neurons.

Application 1: Neuroprotection Assay

This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

Experimental Workflow: Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of this compound.

Protocol: Neuroprotection against Glutamate Excitotoxicity

-

Primary Cortical Neuron Culture:

-

This compound Pre-treatment:

-

Prepare stock solutions of this compound in sterile water or DMSO.

-

On DIV 7-10, replace half of the culture medium with fresh medium containing this compound at final concentrations of 0.1, 1, and 10 µM. Include a vehicle control group.

-

Incubate the cells for 2 hours at 37°C and 5% CO2.

-

-

Induction of Excitotoxicity:

-

Prepare a stock solution of L-glutamic acid in sterile water.

-

After the 2-hour pre-treatment, add glutamate to the culture medium to a final concentration of 100 µM. Do not remove the this compound-containing medium.

-

Include a control group with no glutamate and no this compound, and a group with glutamate only.

-

Incubate the plates for 24 hours at 37°C and 5% CO2.

-

-

Assessment of Cell Viability (MTT Assay):

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

-

Read the absorbance at 570 nm using a microplate reader.[2]

-

Hypothesized Quantitative Data: Neuroprotection Assay

| Treatment Group | This compound (µM) | Glutamate (100 µM) | Cell Viability (% of Control) |

| Control | 0 | - | 100 ± 5.2 |

| Glutamate Only | 0 | + | 45 ± 3.8 |

| This compound | 0.1 | + | 62 ± 4.1 |

| This compound | 1 | + | 78 ± 4.5 |

| This compound | 10 | + | 85 ± 3.9 |

Data are presented as mean ± SEM.

Application 2: Neurite Outgrowth Assay

This protocol is designed to evaluate the effect of this compound on promoting neurite outgrowth in primary hippocampal neurons.

Experimental Workflow: Neurite Outgrowth Assay

Caption: Workflow for assessing the effect of this compound on neurite outgrowth.

Protocol: Neurite Outgrowth Promotion

-

Primary Hippocampal Neuron Culture:

-

This compound Treatment:

-

After 24 hours in culture, replace the medium with fresh medium containing this compound at final concentrations of 0.1, 1, and 10 µM. Include a vehicle control group.

-

Incubate the cells for 48 hours at 37°C and 5% CO2.

-

-

Immunocytochemistry:

-

After 48 hours of treatment, fix the neurons with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against βIII-tubulin (a neuronal marker) overnight at 4°C.

-

Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstain with DAPI to visualize nuclei.

-

Mount the coverslips on microscope slides.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

-

Measure the total neurite length per neuron and the number of primary neurites and branches.

-

Hypothesized Quantitative Data: Neurite Outgrowth Assay

| Treatment Group | This compound (µM) | Average Total Neurite Length (µm/neuron) | Average Number of Branches per Neuron |

| Control | 0 | 150 ± 12.5 | 3.2 ± 0.4 |

| This compound | 0.1 | 185 ± 15.2 | 4.1 ± 0.5 |

| This compound | 1 | 240 ± 20.1 | 5.5 ± 0.6 |

| This compound | 10 | 280 ± 22.8 | 6.8 ± 0.7 |

Data are presented as mean ± SEM.

Disclaimer: The protocols and data presented are based on established methodologies for similar compounds and serve as a guide. Optimal concentrations of this compound and experimental conditions should be determined empirically for each specific primary neuronal cell culture system.

References

Application Notes and Protocols for Alvameline Administration in Traumatic Brain Injury Models

Introduction